Bifunctional Reactivity vs. Cyclohexanecarboxylic Acid
Unlike its non-hydroxylated analog cyclohexanecarboxylic acid, 2-hydroxycyclohexanecarboxylic acid features both a hydroxyl and a carboxylic acid group, enabling dual-site derivatization. This is quantified by its hydrogen bond donor count of 2, compared to 1 for cyclohexanecarboxylic acid [1]. The presence of the adjacent hydroxyl group also accelerates the hydrolysis of its corresponding ethyl ester by a factor of 10 to 21 compared to the non-hydroxylated cyclohexane carboxylate ester, a clear demonstration of neighboring group participation that is absent in the simpler analog [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Cyclohexanecarboxylic acid: 1 |
| Quantified Difference | 100% increase in H-bond donor capacity |
| Conditions | Calculated molecular property |
Why This Matters
This bifunctionality is critical for synthesizing complex molecules and for interactions in biological systems, making it an indispensable building block over the simpler acid.
- [1] Chembase. 2-Hydroxycyclohexanecarboxylic acid properties. View Source
- [2] Acta Chimica 92. (1977). Hydrolysis rate acceleration by neighboring hydroxyl group. View Source
